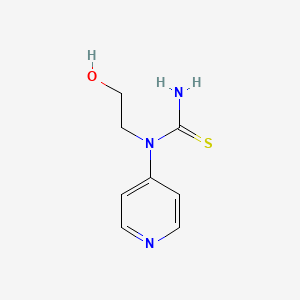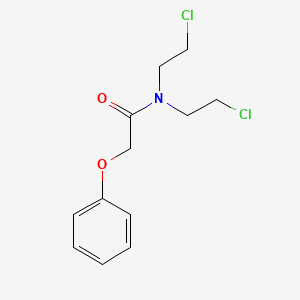
10-Hydroxy-11-methoxyaporphine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxy-11-methoxyaporphine hydrochloride is a compound belonging to the class of aporphine alkaloids. It is known for its unique chemical structure and potential pharmacological properties. This compound is derived from the aporphine skeleton, which is a common structural motif in many natural alkaloids. The presence of hydroxyl and methoxy groups in its structure contributes to its distinct chemical behavior and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-11-methoxyaporphine hydrochloride typically involves the methylation of apomorphine. One common method includes the in vitro enzymatic methylation of apomorphine, which results in the formation of the desired compound . The reaction conditions often involve the use of specific enzymes and methylating agents under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Hydroxy-11-methoxyaporphine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions may result in the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl or methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and sodium ethoxide are commonly employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as quinones, dihydro derivatives, and substituted aporphines .
Applications De Recherche Scientifique
10-Hydroxy-11-methoxyaporphine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of 10-Hydroxy-11-methoxyaporphine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with dopamine receptors, influencing neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including emesis and modulation of central nervous system activity . The exact molecular pathways involved in its action are still under investigation, but it is believed to affect both dopaminergic and serotonergic systems .
Comparaison Avec Des Composés Similaires
Apomorphine: A precursor to 10-Hydroxy-11-methoxyaporphine hydrochloride, known for its dopaminergic activity.
Nuciferine: Another aporphine alkaloid with similar structural features but different pharmacological properties.
Roemerine: An alkaloid with a similar aporphine skeleton but distinct biological activities.
Uniqueness: this compound is unique due to its specific hydroxyl and methoxy substitutions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological effects make it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
38322-41-7 |
|---|---|
Formule moléculaire |
C18H20ClNO2 |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
(6aR)-11-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol;hydrochloride |
InChI |
InChI=1S/C18H19NO2.ClH/c1-19-9-8-11-4-3-5-13-16(11)14(19)10-12-6-7-15(20)18(21-2)17(12)13;/h3-7,14,20H,8-10H2,1-2H3;1H/t14-;/m1./s1 |
Clé InChI |
DDUUROFDEOZAKA-PFEQFJNWSA-N |
SMILES isomérique |
CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)OC.Cl |
SMILES canonique |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


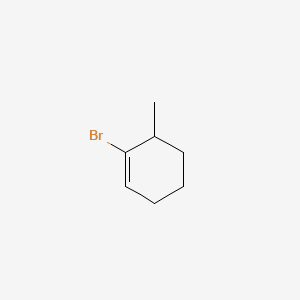
![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)
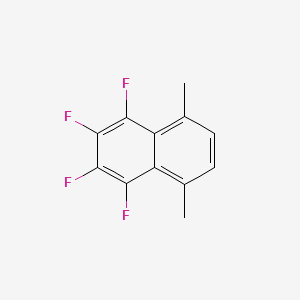
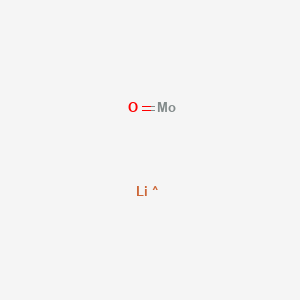

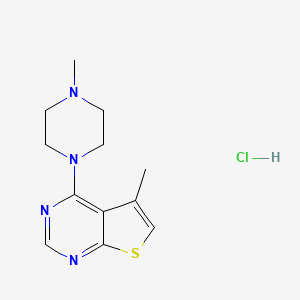


![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)
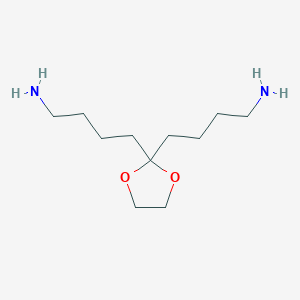
![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)
